N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring fused with a pyridine ring, making it a pyrazolopyridine derivative.
Preparation Methods
The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been studied for its potential as an antileishmanial and antimalarial agent . Additionally, its unique structure makes it a valuable molecule for studying molecular interactions and drug design. In the industry, it may be used as a precursor for synthesizing other complex organic compounds.
Mechanism of Action
The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The compound’s structure allows it to fit into the active site of these enzymes, disrupting their function and ultimately killing the parasite.
Comparison with Similar Compounds
N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles . These compounds share similar pharmacological activities but differ in their chemical structures and specific molecular targets. The unique fusion of the pyrazole and pyridine rings in N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-4-27-20-18(13-24-27)17(10-19(25-20)15-8-6-5-7-9-15)21(28)22-11-16-12-23-26(3)14(16)2/h5-10,12-13H,4,11H2,1-3H3,(H,22,28) |
InChI Key |
LYCZKTORKVKHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.